Glucocapparin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

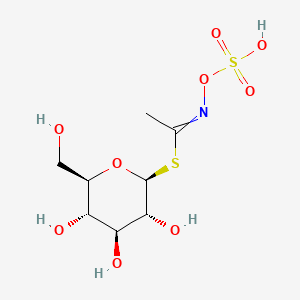

Glucocapparin, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO9S2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biopesticide Potential

Glucocapparin is known for its role in plant defense mechanisms. When hydrolyzed, it produces methylisothiocyanate (MITC), a compound with biocidal properties that can serve as a natural pesticide. Studies have demonstrated the efficacy of this compound in protecting crops such as cowpeas and peanuts from pests and diseases. For instance, research conducted on Boscia senegalensis showed that this compound content varied significantly with seasonal changes, influencing its effectiveness as a biopesticide during different harvest periods .

Biofumigation

The release of isothiocyanates (ITCs) from glucosinolates like this compound has been utilized in biofumigation practices to suppress soil-borne pathogens and pests. The antifungal properties of ITCs have been documented in various studies, indicating their effectiveness against fungal pathogens that affect crops post-harvest . This method not only helps in pest control but also enhances soil health by promoting beneficial microbial activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of glucosinolates, including this compound. The metabolism of glucosinolates by gut microbiota leads to the production of bioactive compounds that exhibit anticancer activities. For example, specific microbial strains can convert this compound into sulforaphane, a compound known for its cancer-preventive properties . Clinical trials are ongoing to evaluate the effectiveness of these metabolites in cancer treatment protocols.

Antimicrobial Activity

This compound and its hydrolysis products have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them valuable in developing natural preservatives for food products . The ability to combat antibiotic-resistant strains is particularly noteworthy, positioning this compound as a promising candidate for future antimicrobial therapies.

Dietary Benefits

As part of a diet rich in cruciferous vegetables, this compound contributes to overall health by providing antioxidants and anti-inflammatory compounds. Its presence in foods may help reduce the risk of chronic diseases such as cardiovascular diseases and diabetes . Studies suggest that regular consumption of glucosinolate-rich foods can enhance metabolic health through various biochemical pathways.

Case Studies

特性

分子式 |

C8H15NO9S2 |

|---|---|

分子量 |

333.3 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |

InChIキー |

UBTOEGCOMHAXGV-CBQIKETKSA-N |

異性体SMILES |

CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

同義語 |

glucocapparin methylglucosinolate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。